molecular formula C19H18Cl2N2O3S B6078999 2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B6078999
M. Wt: 425.3 g/mol
InChI Key: WGFOVVJLIRJBCA-VOTSOKGWSA-N
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Description

2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a dichloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the dichloromethoxyphenyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloromethoxyphenyl group may enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Shares a similar dichloromethoxyphenyl group but differs in the core structure.

    3,5-dichloro-N-(2-chlorophenyl)benzamide: Contains a dichlorobenzamide moiety, which is structurally related but has different functional groups.

Uniqueness

The uniqueness of 2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its combination of a benzothiophene core with a dichloromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3S/c1-26-17-10(8-11(20)9-13(17)21)6-7-15(24)23-19-16(18(22)25)12-4-2-3-5-14(12)27-19/h6-9H,2-5H2,1H3,(H2,22,25)(H,23,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFOVVJLIRJBCA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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